B1575001 Protein SSX2 (19-34)

Protein SSX2 (19-34)

Cat. No.: B1575001
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein SSX2

Properties

sequence

EKIQKAFDDIAKYFSK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Protein SSX2 (19-34)

Origin of Product

United States

Identification and Molecular Characterization of Protein Ssx2 19 34 As a T Cell Epitope

The protein Synovial Sarcoma X breakpoint 2 (SSX2) is recognized as a cancer-testis antigen, a class of proteins with expression largely restricted to tumor cells and male germ cells, making them attractive targets for cancer immunotherapy. plos.orgnih.gov Within this protein, the peptide sequence spanning amino acid residues 19-34 has been identified as a naturally processed T-cell epitope.

Detailed research has characterized Protein SSX2 (19-34) as the first identified CD4+ T-cell epitope from the SSX2 antigen. aai.org Its discovery stemmed from the analysis of CD4+ T-cell responses in a melanoma patient whose tumor expressed the SSX2 antigen. aai.org The study utilized synthetic peptides covering the entire SSX2 protein sequence to screen for reactivity within the patient's circulating lymphocytes. aai.org

Molecular characterization revealed that the recognition of the SSX2 (19-34) epitope by CD4+ T-cells is restricted by the Major Histocompatibility Complex (MHC) class II allele HLA-DPB1*0101. aai.org A significant finding from this research was the mechanism of antigen presentation. While tumor cells themselves did not appear to present the epitope at levels sufficient for direct recognition by the specific CD4+ T-cells, autologous dendritic cells (DCs), which are professional antigen-presenting cells (APCs), efficiently processed and presented the epitope. aai.org This suggests that the primary pathway for stimulating a CD4+ T-cell immune response to this particular SSX2 epitope in vivo involves the uptake and processing of the tumor antigen by APCs. aai.org The absence of a detectable response to this epitope in healthy donors further suggested that the specific CD4+ T-cells in the responding patient had been expanded in vivo as a result of exposure to the autologous tumor. aai.org

Comparative Analysis with Other Ssx2 Epitopes E.g., Cd8+ Epitopes, Other Cd4+ Epitopes

The SSX2 protein is a source of multiple T-cell epitopes, eliciting responses from both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-lymphocytes. The SSX2 (19-34) epitope is one of several identified regions that can stimulate an immune response. A comparative analysis highlights the diversity of these epitopes in terms of their amino acid sequences, the type of T-cell they activate, and the specific HLA molecules that present them.

CD8+ T-cell Epitopes: Unlike the CD4+ epitope SSX2 (19-34), several SSX2 epitopes are recognized by CD8+ T-cells in the context of MHC class I molecules.

SSX2 (41-49): This is a well-characterized, immunodominant epitope recognized by CD8+ T-cells in an HLA-A*0201-restricted manner. plos.orgaai.org It has been identified in tumor-infiltrating lymph nodes of melanoma patients, and specific T-cells for this epitope were found to be selectively expanded in patients with SSX2-expressing cancers. plos.org

SSX2 (103-111): This is another HLA-A*0201-restricted peptide identified as an immunogenic epitope for CD8+ T-cells. nih.govaacrjournals.org Studies have shown that CD8+ T-cells stimulated with this peptide can be detected in patients with tumors positive for HOM-MEL-40/SSX2. aacrjournals.org

Other CD4+ T-cell Epitopes: Besides SSX2 (19-34), other regions of the SSX2 protein have been found to stimulate CD4+ T-helper cells, often restricted by different HLA class II molecules.

SSX2 (37-58): This region is considered an immunodominant CD4+ T-cell epitope, recognized in association with HLA-DR molecules. nih.govnih.gov Interestingly, this sequence encompasses the CD8+ epitope SSX2 (41-49), suggesting this region of the protein is a "hot spot" for T-cell recognition, capable of inducing both arms of the cellular immune response. nih.govresearchgate.net Specific CD4+ T-cells for this epitope have been detected in the majority of melanoma patients analyzed but not in healthy donors. nih.govnih.gov

Overlapping Epitopes in the 37-58 Region: Further research into this "hot spot" has identified additional, overlapping CD4+ epitopes. These include an HLA-DR11-restricted epitope mapping to SSX2 (45-59) and an HLA-DR3-restricted epitope within the SSX2 (37-51) region. researchgate.net The identification of multiple overlapping epitopes restricted by different HLA alleles in this area increases the potential patient population that could mount a CD4+ T-cell response to this part of the SSX2 protein. researchgate.net

SSX2 (101-111): This peptide has been identified as an epitope with dual immunogenicity, capable of inducing responses from both CD4+ helper T-cells and CD8+ cytotoxic T-cells. nih.gov This unique characteristic makes it a subject of interest for vaccine development, as it could potentially stimulate a more comprehensive anti-tumor immune reaction. nih.gov

The following table provides a comparative summary of the key SSX2 T-cell epitopes identified in research literature.

Epitope (Amino Acid Position)T-Cell TypeHLA RestrictionReference
SSX2 (19-34)CD4+HLA-DPB10101 aai.org
SSX2 (37-51)CD4+HLA-DR3 researchgate.net
SSX2 (37-58)CD4+HLA-DR nih.govnih.gov
SSX2 (41-49)CD8+HLA-A0201 plos.orgaai.org
SSX2 (45-59)CD4+HLA-DR11 researchgate.net
SSX2 (101-111)CD4+ & CD8+Not specified for both nih.gov
SSX2 (103-111)CD8+HLA-A*0201 nih.govaacrjournals.org

Antigen Processing and Presentation of Ssx2 19 34

Pathways of SSX2 Protein Processing into Peptides

The generation of peptide fragments from the full-length SSX2 protein for presentation by Major Histocompatibility Complex (MHC) molecules involves distinct cellular pathways, depending on the class of MHC molecule involved. immunology.org

Endogenous Pathway Mechanisms for MHC Class I Presentation (General Context)

The presentation of endogenous antigens, such as tumor-associated proteins like SSX2, on MHC class I molecules is a fundamental process for immune surveillance by CD8+ cytotoxic T lymphocytes. immunology.orgbiologynotesonline.com This pathway, often referred to as the cytosolic pathway, involves the following key steps:

Proteasomal Degradation: Intracellular proteins, including SSX2, are targeted for degradation by the proteasome, a large protein complex in the cytosol. biologynotesonline.comnih.gov This process breaks down the protein into smaller peptide fragments. nih.gov Defective ribosomal products (DRiPs), which are faulty protein products, are a major source of peptides for this pathway. nih.govallergolyon.fr

Peptide Transport: The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). immunology.orgnih.gov

MHC Class I Loading: Within the ER, these peptides are loaded onto newly synthesized MHC class I molecules. nih.govwikipedia.org This loading is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin. immunology.orgwikipedia.orgbmj.com Tapasin plays a crucial role in stabilizing the MHC class I molecule and facilitating the binding of high-affinity peptides. nih.govfrontiersin.org

Cell Surface Presentation: Once a stable peptide-MHC class I complex is formed, it is transported from the ER through the Golgi apparatus to the cell surface for presentation to CD8+ T cells. immunology.orgnih.gov

It is important to note that while this is the classical pathway for endogenous antigens, there are alternative or "cross-presentation" pathways where exogenous antigens can be presented on MHC class I molecules. nih.govnih.gov

Exogenous Pathway Mechanisms for MHC Class II Presentation

The SSX2 (19-34) peptide is recognized by CD4+ T cells, indicating its presentation via the MHC class II pathway. aai.orgnih.gov This pathway is specialized for the presentation of exogenous antigens that are taken up from the extracellular environment. immunology.orgbio-rad.com

Professional antigen-presenting cells (APCs), with dendritic cells (DCs) being the most potent, are crucial for initiating T cell responses. frontiersin.orgsymbiosisonlinepublishing.comwikipedia.org In the context of the SSX2 (19-34) peptide, DCs play a central role. aai.orgnih.gov Research has shown that autologous DCs loaded with the SSX2 protein or a lysate from SSX2-expressing tumor cells can efficiently present the SSX2 (19-34) epitope to stimulate specific CD4+ T cells. aai.org This supports the concept that the processing of tumor-derived SSX2 by professional APCs is a primary mechanism for generating a CD4+ T cell response against the tumor. aai.orgnih.gov

The process within the dendritic cell involves:

Antigen Uptake: DCs capture tumor antigens like SSX2 released from dying tumor cells through mechanisms such as phagocytosis. nih.gov

Endolysosomal Degradation: The internalized SSX2 protein is trafficked into the endocytic pathway, where it is degraded into smaller peptide fragments by proteases, such as cathepsins, in the acidic environment of late endosomes and lysosomes. immunology.orgallergolyon.fr

MHC Class II Loading: Newly synthesized MHC class II molecules are assembled in the ER and associate with the invariant chain (Ii). immunology.org This complex is then transported to the MHC class II compartment (MIIC), which are specialized endosomal/lysosomal compartments. immunology.orgnih.gov Here, the invariant chain is cleaved, leaving a small fragment called CLIP in the peptide-binding groove of the MHC class II molecule. immunology.org The chaperone molecule HLA-DM facilitates the exchange of CLIP for antigenic peptides like SSX2 (19-34). allergolyon.frnih.gov

Surface Presentation: The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells. immunology.org

A critical finding in the study of SSX2 (19-34) immunogenicity is the differential ability of tumor cells and professional APCs to present this epitope. aai.org

Direct Tumor Cell Presentation: Studies have shown that SSX2-expressing tumor cells, even those with the appropriate MHC class II restriction element, are not directly recognized by SSX2 (19-34)-specific CD4+ T cells. aai.orgnih.gov This suggests that tumor cells are inefficient at processing and presenting this particular epitope on their surface at levels sufficient for T cell activation. aai.org

APC-mediated Presentation: In stark contrast, professional APCs, specifically dendritic cells, are highly efficient at processing and presenting the SSX2 (19-34) epitope. aai.orgnih.gov This efficient presentation by APCs is considered the main pathway for initiating the CD4+ T cell immune response to the SSX2 antigen in vivo. aai.orgnih.gov This process, where an APC presents antigens derived from other cells (like tumor cells), is a form of cross-presentation. nih.gov

Table 1: Comparison of Antigen Presentation

Presenting Cell Type Presentation of SSX2 (19-34) Outcome
Tumor Cells Inefficient or below detection limits aai.org No direct recognition by specific CD4+ T cells aai.orgnih.gov

Molecular Dynamics of Peptide-MHC Class II Complex Formation

The formation of a stable complex between the SSX2 (19-34) peptide and an MHC class II molecule is a dynamic process influenced by molecular flexibility and the assistance of chaperone proteins. nih.govnih.gov

The interaction between a peptide and the MHC class II binding groove is not a simple lock-and-key mechanism. Instead, it involves conformational rearrangements of both the peptide and the MHC molecule. nih.govplos.org The flexibility of the reactants allows for a "permissive specificity," enabling a single MHC class II allele to bind a wide range of different peptides. nih.gov Molecular dynamics simulations have shown that the peptide adopts a specific helical conformation within the groove, with side chains anchoring into polymorphic pockets of the MHC molecule. nih.govplos.org The stability of this complex is a key determinant of its ability to effectively stimulate a T cell response. nih.gov

Role of Chaperone Proteins and Peptide-Loading Complex

The loading of peptides onto MHC class II molecules is a highly regulated process that relies on the function of several chaperone proteins. allergolyon.fraai.org

Invariant Chain (Ii): In the endoplasmic reticulum, the newly synthesized MHC class II molecule's peptide-binding groove is occupied by the invariant chain (Ii). allergolyon.frnih.gov This chaperone protein stabilizes the MHC class II molecule and prevents the premature binding of peptides present in the ER. nih.govnih.gov The Ii also contains sorting signals that direct the MHC class II-Ii complex to the endocytic compartments where antigenic peptides are located. allergolyon.fraai.org

CLIP: Following transport to the endosomal pathway, the Ii is proteolytically cleaved, leaving a small fragment known as the Class II-associated Invariant chain Peptide (CLIP) bound in the groove. immunology.orgembopress.org

HLA-DM: The release of CLIP and the subsequent binding of antigenic peptides like SSX2 (19-34) is catalyzed by a non-classical MHC class II molecule called HLA-DM. allergolyon.frnih.gov HLA-DM acts as a peptide editor, facilitating the removal of weakly bound peptides and promoting the loading of high-affinity peptides, thereby ensuring that the repertoire of peptides presented on the cell surface is stable and capable of eliciting a robust T cell response. nih.govembopress.org In B cells, another molecule, HLA-DO, can modulate the activity of HLA-DM. embopress.org

Table 2: Chemical Compounds Mentioned

Compound Name
SSX2 (19-34)
SSX2 protein
Major Histocompatibility Complex (MHC) class I
Major Histocompatibility Complex (MHC) class II
CD8
CD4
Transporter associated with Antigen Processing (TAP)
Calreticulin
ERp57
Tapasin
Invariant chain (Ii)
Cathepsins
Class II-associated Invariant chain Peptide (CLIP)
HLA-DM
HLA-DPB1*0101

Immunological Recognition and Response Mediated by Ssx2 19 34

T-cell Receptor (TCR) Recognition of SSX2 (19-34)/MHC Class II Complex

The initiation of a T-cell mediated immune response hinges on the specific recognition of a peptide antigen presented by Major Histocompatibility Complex (MHC) molecules on the surface of an antigen-presenting cell (APC) by a T-cell receptor (TCR). nih.govemory.edu In the case of the SSX2 (19-34) epitope, this interaction occurs between the TCR of a CD4+ T cell and the SSX2 (19-34) peptide nestled within the groove of an MHC class II molecule. aai.org

The first identified CD4+ T cell epitope from SSX2 was mapped to the 19-34 region of the protein. kpfu.ruaai.org This recognition is highly specific, meaning that the TCR possesses a unique molecular structure complementary to the combined shape of the SSX2 (19-34) peptide and the presenting MHC class II molecule. emory.edu This precise interaction ensures that the immune response is directed specifically against cells presenting this particular tumor-associated antigen.

The SSX2 (19-34) epitope is recognized by CD4+ T cells in the context of the HLA-DPB1*0101 allele, a type of MHC class II molecule. aai.org Further research has indicated that recognition of a slightly larger peptide, SSX-2(13–34), can be restricted by various HLA-DP alleles, including the common HLA-DP4 alleles. aai.orgresearchgate.net This broad recognition across different HLA types is significant as it increases the proportion of the patient population that could potentially mount an immune response to this epitope.

Specificity and Avidity of SSX2 (19-34)-Specific CD4+ T Cells

Studies have shown that CD4+ T cells specific for SSX2 epitopes can be selectively expanded in cancer patients, suggesting a high-avidity interaction that drives a robust immune response in vivo. kpfu.ru While direct measurement of the avidity of SSX2 (19-34)-specific CD4+ T cells is not extensively detailed in the reviewed literature, the successful isolation and expansion of these cells from cancer patients imply that the avidity is sufficient to trigger T-cell activation and proliferation. aai.org

Role of Co-receptors and Co-stimulatory Molecules

For a naive T cell to become fully activated, it requires not only the primary signal from the TCR recognizing the peptide-MHC complex but also a second, co-stimulatory signal. immunology.orgwikipedia.org This secondary signal is delivered through the interaction of co-stimulatory molecules on the T cell with their ligands on the APC. nih.govwjgnet.com

The CD4 molecule itself acts as a co-receptor, binding to a non-polymorphic region of the MHC class II molecule, thereby stabilizing the interaction between the T cell and the APC and facilitating signal transduction. nih.gov In addition to the CD4 co-receptor, other co-stimulatory molecules are crucial. The most well-characterized of these is CD28 on the T cell, which interacts with its ligands, B7-1 (CD80) and B7-2 (CD86), on the APC. immunology.org This interaction is critical for T cell proliferation, differentiation, and survival. wikipedia.org The absence of this co-stimulation can lead to a state of T-cell anergy or unresponsiveness. nih.gov

Therefore, the effective recognition of the SSX2 (19-34)/MHC class II complex and the subsequent activation of a specific CD4+ T cell is a two-step process, requiring both the specific TCR engagement and the crucial input from co-stimulatory molecules.

Induction and Expansion of SSX2 (19-34)-Specific CD4+ T-cell Responses

The presence of SSX2 (19-34)-specific CD4+ T cells in cancer patients indicates that the immune system can naturally recognize and respond to this tumor antigen. This section explores the evidence for these spontaneous immune responses and the characteristics of the reactive T cells.

Spontaneous Immune Responses in Cancer Patients

Spontaneous humoral and cell-mediated immune responses against the SSX2 antigen have been observed in patients with various cancers, including melanoma and prostate cancer. nih.govaacrjournals.org The identification of a CD4+ T cell epitope within the 19-34 region of SSX2 was first reported in a melanoma patient who had an SSX2-expressing tumor. kpfu.ruaai.org The presence of these specific CD4+ T cells in the patient, and their absence in healthy donors, strongly suggested that these T cells had been expanded in vivo as a direct result of encountering the autologous tumor. aai.org

Further studies have corroborated these findings, detecting SSX-2-specific CD4+ T cells in the circulating lymphocytes and tumor-infiltrating lymphocytes of a majority of melanoma patients analyzed. jci.orgnih.gov This indicates that the SSX2 antigen is naturally processed and presented to the immune system, leading to the generation of a specific CD4+ T cell response. It is important to note that while tumor cells themselves may not always present the epitope at sufficient levels for direct recognition, professional APCs, such as dendritic cells, can process and present the native SSX2 antigen, thereby initiating the immune response in vivo. aai.orgjci.orgnih.gov

Cancer TypeEvidence of Spontaneous SSX2-Specific CD4+ T-cell ResponseReference
MelanomaIdentification of SSX2(19-34) epitope in a patient with an SSX2-expressing tumor. kpfu.ruaai.org kpfu.ruaai.org
MelanomaDetection of SSX-2(37-58)-specific CD4+ T cells in circulating lymphocytes and tumor-infiltrating lymphocytes. jci.orgnih.gov jci.orgnih.gov
Prostate CancerObservation of spontaneous humoral and cell-mediated immune responses to SSX2. nih.gov nih.gov

Phenotypic and Functional Characteristics of Reactive CD4+ T Cells (e.g., Cytokine Production, Helper Function)

The CD4+ T cells that react to the SSX2 (19-34) epitope exhibit specific phenotypic and functional characteristics that define their role in the anti-tumor immune response. Phenotypically, these cells are characterized as CD4+ T helper cells. nih.gov Upon activation, these cells proliferate and differentiate into effector cells that carry out various functions, primarily through the secretion of cytokines. nih.gov

Functionally, SSX2-specific CD4+ T cells are capable of producing cytokines upon stimulation with the relevant peptide. A key cytokine produced is Interferon-gamma (IFN-γ), a hallmark of a Th1-type immune response. aai.orgresearchgate.net The production of IFN-γ is a critical component of anti-tumor immunity, as it can enhance the antigen-presenting capabilities of cells, promote the activation and recruitment of other immune cells like CD8+ T cells and natural killer (NK) cells, and can have direct anti-proliferative effects on some tumor cells. researchgate.netfrontiersin.org

The "helper" function of these CD4+ T cells is paramount. They are essential for providing the necessary signals for the priming, expansion, and maintenance of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs), which are the primary effector cells responsible for directly killing tumor cells. jci.orgnih.gov This help is often mediated through CD40L-CD40 interactions between the CD4+ T cell and the APC, which "licenses" the APC to effectively prime CD8+ T cells. nih.gov

CharacteristicDescriptionReference
Phenotype CD4+ T helper cells. nih.gov
Function Proliferation and differentiation upon antigen recognition. nih.gov
Cytokine Production Secretion of Interferon-gamma (IFN-γ), indicative of a Th1 response. aai.orgresearchgate.net
Helper Function Provide help for the priming and maintenance of CD8+ cytotoxic T lymphocytes. jci.orgnih.gov

Contribution of CD4+ T-cell Responses to Anti-Tumor Immunity

CD4+ T cells orchestrate the anti-tumor response through multiple mechanisms. frontiersin.org As previously mentioned, a crucial role is providing help to CD8+ T cells. aacrjournals.orgjci.org This ensures the generation of a robust and long-lasting population of cytotoxic T cells capable of effectively targeting and eliminating tumor cells. researchgate.net

Furthermore, CD4+ T cells can contribute to anti-tumor immunity more directly. They can mediate effector functions at the tumor site by secreting cytokines like IFN-γ, which can create an inflammatory microenvironment that is hostile to tumor growth and promotes the recruitment of other immune cells. researchgate.netfrontiersin.org In some instances, CD4+ T cells can even directly recognize and kill tumor cells that express MHC class II molecules. nih.govfrontiersin.org Although direct recognition of SSX-2 expressing tumor cells by SSX-2(19-34) specific CD4+ T cells appears to be limited, the indirect effects are substantial. aai.orgjci.orgnih.gov

The presence of spontaneous CD4+ T cell responses to SSX2 in cancer patients is a positive prognostic indicator and provides a strong rationale for the development of SSX2-based cancer vaccines and immunotherapies. nih.govaacrjournals.org By harnessing and augmenting these naturally occurring immune responses, it may be possible to achieve more effective and durable clinical outcomes for patients with SSX2-expressing tumors.

Role in Priming and Maintenance of CD8+ T-cell Responses

The priming and maintenance of cytotoxic T lymphocyte (CTL), or CD8+ T-cell, responses are critical for effective anti-tumor immunity. These T-cells are responsible for directly recognizing and killing cancer cells. Research has shown that specific epitopes from SSX2 can elicit robust CD8+ T-cell responses.

Studies have focused on identifying immunodominant, HLA-A2-restricted epitopes from the SSX2 protein. For instance, the peptide p103-111 (RLQGISPKI) has been identified as a high-affinity binder to HLA-A2 and is immunogenic in vivo. nih.gov In studies using A2/DR1 transgenic mice, a plasmid DNA vaccine encoding SSX2 was able to elicit strong CTL responses specific to this peptide. nih.gov Importantly, these CTLs were capable of lysing an HLA-A2+ prostate cancer cell line, demonstrating their functional relevance. nih.gov

Further evidence for the role of SSX2 in priming CD8+ T-cells comes from the observation that epitope-specific CTLs can be detected and cultured from the peripheral blood of HLA-A2+ prostate cancer patients, particularly those with advanced disease. nih.gov This suggests that natural immunogenic responses to SSX2 occur in cancer patients and that immunological tolerance to this "self" antigen can be overcome. nih.gov The ability to generate and maintain these SSX2-specific CD8+ T-cell responses is a cornerstone of vaccine strategies targeting this antigen.

The process of T-cell priming is complex, often involving professional antigen-presenting cells (APCs) like dendritic cells (DCs). frontiersin.org For liver-stage malaria antigens, it has been shown that cross-presentation of antigens by APCs is a key mechanism for priming naïve CD8+ T-cells. frontiersin.org While the context is different, the principle of APCs presenting tumor antigens to initiate a CD8+ T-cell response is fundamental in cancer immunology as well. The maintenance of these responses is equally crucial for long-term tumor control.

Interactive Data Table: SSX2-Derived Peptides and their Role in CD8+ T-cell Priming

PeptideSequenceHLA RestrictionKey FindingsReference
p103-111RLQGISPKIHLA-A2High affinity for HLA-A2; immunodominant in mice vaccinated with SSX-2 DNA; elicits CTLs that lyse prostate cancer cells. nih.gov
p41-49KASEKIFYVHLA-A2High affinity for HLA-A2; immunogenic in vivo. nih.gov

Mechanisms of CD4+ T-cell Effector Functions in the Tumor Microenvironment

While CD8+ T-cells are the primary executioners of tumor cell killing, CD4+ T-cells, often called "helper" T-cells, play a multifaceted and critical role in orchestrating and sustaining the anti-tumor immune response. frontiersin.orgmdpi.com The SSX2 (19-34) epitope has been identified as a target for CD4+ T-cells, highlighting the importance of this class of lymphocytes in the response against SSX2-expressing tumors. researchgate.net

The mechanisms by which CD4+ T-cells exert their effector functions within the tumor microenvironment (TME) are diverse:

Direct Cytotoxicity: Although less common than with CD8+ T-cells, CD4+ T-cells can directly kill tumor cells that express MHC class II molecules. mdpi.com IFN-γ secreted by Th1-polarized CD4+ T-cells can induce or upregulate MHC-II expression on some tumor cells, making them susceptible to direct recognition and lysis by CD4+ T-cells. mdpi.com

Cytokine Secretion: CD4+ T-cells, particularly the Th1 subset, produce a range of cytokines that modulate the TME. mdpi.com

IFN-γ and TNF-α: These cytokines can have direct anti-proliferative and pro-apoptotic effects on tumor cells. uzh.ch They can also act on stromal cells within the tumor and enhance the recruitment and activity of other immune cells. uzh.ch The combination of IFN-γ and TNF-α can induce senescence in tumor cells, leading to growth arrest. uzh.ch

Interleukin-2 (IL-2): This cytokine is crucial for the proliferation and survival of both CD8+ and CD4+ effector T-cells, thus helping to maintain a robust anti-tumor response. mdpi.com

Help for CD8+ T-cells: CD4+ T-cells are essential for the optimal priming, clonal expansion, and differentiation of CD8+ T-cells into effector and memory cells. mdpi.comfrontiersin.org This "help" is often mediated through the interaction of CD40L on the CD4+ T-cell with CD40 on APCs, leading to enhanced APC activation and subsequent CD8+ T-cell stimulation. mdpi.com

Activation of Innate Immune Cells: CD4+ T-cells can activate innate immune cells, such as macrophages and natural killer (NK) cells, to attack tumor cells. frontiersin.org For example, IFN-γ produced by CD4+ T-cells can activate macrophages to a tumoricidal M1 phenotype. mdpi.com

A study focusing on the SSX2 (19-34) epitope demonstrated its recognition by CD4+ T-cells from a melanoma patient. researchgate.net This recognition was found to be in the context of the HLA-DP allele. researchgate.net The ability of dendritic cells to present this epitope to circulating autologous CD4+ T-cells underscores the natural immunogenicity of this specific peptide fragment. researchgate.net

Interactive Data Table: CD4+ T-cell Effector Mechanisms in the Tumor Microenvironment

Effector MechanismDescriptionKey Cytokines/MoleculesReference
Direct CytotoxicityKilling of MHC-II-expressing tumor cells.IFN-γ (induces MHC-II), Perforin/Granzyme, Fas/FasL mdpi.com
Cytokine SecretionModulation of TME and direct effects on tumor cells.IFN-γ, TNF-α, IL-2 mdpi.comuzh.ch
Help for CD8+ T-cellsPromotion of CD8+ T-cell priming, expansion, and memory.CD40L, IL-2 mdpi.comfrontiersin.org
Innate Cell ActivationStimulation of anti-tumor activity in macrophages and NK cells.IFN-γ frontiersin.orgmdpi.com

Examination of T-cell Tolerance to SSX2 Antigens

A significant hurdle in cancer immunotherapy is the phenomenon of T-cell tolerance, where the immune system fails to recognize and attack tumor antigens because they are often derived from "self" proteins. mit.edu Since SSX2 is a self-antigen, understanding and overcoming T-cell tolerance is crucial for the success of SSX2-targeted therapies.

Despite being a self-antigen, SSX2 can elicit spontaneous humoral and cellular immune responses in cancer patients. genecards.org The presence of pre-existing IgG antibodies and SSX2-specific T-cells in some patients suggests that tolerance is not absolute and can be broken. nih.govnih.gov

Several factors may contribute to the breakdown of tolerance to SSX2:

Tissue-Restricted Expression: The normal expression of SSX2 is confined to the testis, an immune-privileged site. atlasgeneticsoncology.orgnih.gov When SSX2 is aberrantly expressed by tumor cells in other parts of the body, it can be recognized as foreign by the immune system.

Inflammatory Tumor Microenvironment: The TME can be an inflammatory environment, which can promote the activation of APCs and the presentation of tumor antigens to T-cells, potentially overcoming anergy. frontiersin.org

High Antigen Load: The overexpression of SSX2 in some tumors may provide a strong enough signal to activate T-cells, even those with low affinity for the antigen.

However, the TME also contains numerous immunosuppressive elements that can promote tolerance and T-cell dysfunction, a state often referred to as T-cell exhaustion. frontiersin.org These include regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and the expression of inhibitory checkpoint molecules like PD-1. frontiersin.org

Research has shown that it is possible to circumvent tolerance to SSX2 in vivo. The ability to detect and expand SSX2 p103-111 epitope-specific CTLs from the blood of prostate cancer patients is a key finding in this regard. nih.gov This indicates that even in the presence of tolerance mechanisms, a pool of functional T-cells capable of recognizing SSX2 exists and can be mobilized. nih.gov Therapeutic strategies, such as vaccination with SSX2 peptides or DNA, aim to expand this pool of T-cells and overcome the suppressive TME to mediate effective tumor rejection. nih.gov The challenge lies in sustaining these responses and preventing the induction of T-cell exhaustion in the face of chronic antigen stimulation within the tumor. frontiersin.org

Advanced Research Methodologies for Ssx2 19 34 Epitope Studies

In Vitro and Ex Vivo T-cell Assays

A variety of in vitro and ex vivo T-cell assays are employed to characterize the immune response to the SSX2 (19-34) epitope. These assays are fundamental in determining the presence and functionality of T-cells that can recognize and react to this specific peptide.

Antigen recognition assays are pivotal in identifying T-cells that specifically recognize the SSX2 (19-34) epitope. A key indicator of T-cell activation upon antigen recognition is the secretion of cytokines, with interferon-gamma (IFN-γ) being a primary marker for Th1-type CD4+ T-cell and cytotoxic CD8+ T-cell responses. nih.govnih.gov

In a notable study, the first CD4+ T-cell epitope of the SSX2 protein was mapped to the 19-34 region. nih.gov The recognition of this epitope by CD4+ T-cells from a melanoma patient was confirmed through the detection of IFN-γ secretion. nih.gov To further dissect this response, intracellular IFN-γ staining coupled with flow cytometry is utilized. This powerful technique allows for the simultaneous analysis of cell surface markers (like CD4 and CD8) and intracellular cytokine production at a single-cell level. nih.govmit.edu For instance, after stimulating peripheral blood mononuclear cells (PBMCs) with the SSX2 (19-34) peptide, flow cytometry can identify and quantify the specific T-cell subsets (e.g., CD4+ or CD8+) that are producing IFN-γ, confirming their reactivity to the epitope. nih.govmit.edu

Research has demonstrated that CD4+ T-cells from an SSX2-expressing melanoma patient specifically recognize the SSX2 (19-34) epitope, a finding corroborated by intracellular IFN-γ detection. nih.gov The specificity of this interaction is often confirmed using blocking antibodies against different HLA molecules, which has shown that the recognition of a peptide in the SSX2 13-34 region is restricted by HLA-DP. nih.govunil.ch

Table 1: Key Findings from Antigen Recognition Assays for SSX2 (19-34)

Assay Key Finding Cell Type Implication Reference
Intracellular IFN-γ Secretion Identification of the first SSX2-derived CD4+ T-cell epitope. CD4+ T-cells from a melanoma patient Confirms the immunogenicity of the SSX2 (19-34) region. nih.gov
Flow Cytometry Quantification of IFN-γ producing CD4+ T-cells upon peptide stimulation. CD4+ T-cells Provides quantitative evidence of a specific T-cell response. nih.govnih.gov
HLA-blocking Assay Recognition of the SSX2 (13-34) region is restricted by HLA-DP. CD4+ T-cells Defines the specific HLA context for epitope presentation. nih.govunil.ch

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells. plos.orgnih.gov In the context of SSX2 (19-34), an IFN-γ ELISpot assay can be performed by co-culturing T-cells with antigen-presenting cells (APCs) pulsed with the SSX2 (19-34) peptide. nih.govthermofisher.com Each spot that develops on the assay plate represents a single IFN-γ-secreting T-cell, providing a quantitative measure of the antigen-specific T-cell response. plos.org This method was instrumental in assessing the reactivity of T-cells against various SSX2 peptides, leading to the identification of immunogenic regions. nih.govcreative-proteomics.com

Intracellular cytokine staining (ICS) followed by flow cytometry offers a complementary approach, providing not just the frequency but also the phenotype of the responding T-cells. nih.govaai.org For the SSX2 (19-34) epitope, after in vitro stimulation, T-cells can be stained for surface markers like CD4 and CD8, and then, following fixation and permeabilization, for intracellular cytokines such as IFN-γ and TNF-α. nih.govmit.edu This allows researchers to determine, for example, the percentage of CD4+ T-cells that are polyfunctional, meaning they produce multiple cytokines upon recognizing the SSX2 (19-34) epitope, which is often associated with a more potent immune response.

Functional avidity refers to the sensitivity of a T-cell to a specific antigen, measured by the concentration of the peptide required to elicit a half-maximal response. researchgate.netresearchgate.net T-cells with high functional avidity can recognize and respond to very low concentrations of their target epitope, which is a desirable characteristic for effective anti-tumor immunity, as the level of naturally presented peptides on tumor cells can be low. nih.govresearchgate.net This can be assessed using peptide titration assays in conjunction with IFN-γ ELISpot or ICS. researchgate.net While studies have highlighted the importance of high functional avidity for SSX2-specific CD8+ T-cells targeting other epitopes, detailed functional avidity data specifically for the SSX2 (19-34) CD4+ T-cell epitope is an area for further investigation. nih.gov

Tumor reactivity assays assess the ability of SSX2 (19-34)-specific T-cells to recognize and kill tumor cells that naturally process and present this epitope. In one study, it was found that the SSX2 epitope in the 19-34 region was not presented on the surface of tumor cells at levels sufficient for direct recognition by specific CD4+ T-cells. nih.govnih.gov However, the epitope was efficiently presented by autologous dendritic cells, suggesting that professional APCs are the primary activators of the CD4+ T-cell response to this tumor antigen in vivo. nih.gov

Immunopeptidomics and Mass Spectrometry-Based Approaches

Immunopeptidomics has emerged as a powerful, unbiased approach to directly identify the repertoire of peptides presented by MHC molecules on the cell surface. plos.org This is primarily achieved through the use of mass spectrometry.

The direct identification of naturally presented peptides from tumor cells is crucial for confirming the physiological relevance of a T-cell epitope. This process involves the immunoaffinity purification of HLA-peptide complexes from tumor tissue or cell lines, followed by the elution of the bound peptides. aai.org These eluted peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The resulting mass spectra are compared against a protein sequence database to identify the sequences of the presented peptides. creative-proteomics.comnih.gov

While immunopeptidomics has been successfully used to identify other SSX2-derived epitopes on tumor cells, the direct identification of the SSX2 (19-34) peptide from primary tumor samples via this method has not been explicitly detailed in the provided research. thermofisher.com However, studies have confirmed the natural processing and presentation of other SSX2 epitopes, lending credence to the potential for SSX2 (19-34) to be naturally presented, particularly by professional antigen-presenting cells. nih.govnih.gov The identification of a CD4+ T-cell response to SSX2 (19-34) in a cancer patient strongly suggests that this epitope is naturally processed and presented in vivo. nih.gov

Quantitative immunopeptidomics allows for the comparison of the abundance of specific HLA-presented peptides between different samples, such as tumor versus normal tissue. unil.ch This can be achieved using various mass spectrometry-based techniques, including label-free quantification or stable isotope labeling approaches. Such analyses are critical for identifying tumor-specific or tumor-associated epitopes that are overexpressed on cancer cells, making them ideal targets for immunotherapy.

By quantitatively profiling the immunopeptidome of tumor cells, researchers can determine the copy number of a specific peptide-HLA complex per cell. This information is valuable for understanding the immunogenicity of an epitope and for the development of T-cell-based therapies. While large-scale quantitative immunopeptidomics studies have been conducted to identify novel cancer antigens, specific quantitative data on the presentation levels of the SSX2 (19-34) epitope on various tumor types remains an area of ongoing research.

In Silico Peptide Prediction and Binding Algorithms

In the preliminary stages of epitope discovery, computational tools play a crucial role in identifying promising peptide sequences that are likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. These in silico methods utilize algorithms trained on large datasets of experimentally validated peptide-MHC binding affinities.

Predictive algorithms analyze the amino acid sequence of a target protein, such as SSX2, to identify short peptide fragments (epitopes) that possess the correct anchor residues for binding to specific Human Leukocyte Antigen (HLA) alleles. These tools can significantly narrow down the number of candidate peptides that need to be synthesized and tested in laboratory experiments, saving considerable time and resources.

Several web-based platforms and standalone software packages are available for this purpose, often employing methods like artificial neural networks, stabilized matrix methods, or consensus approaches that combine the outputs of multiple algorithms to improve predictive accuracy. immuneepitope.orgnih.gov For a given peptide sequence and HLA allele, these algorithms provide a predictive score, often expressed as an IC50 value in nanomolars (nM), which indicates the concentration of peptide required to inhibit the binding of a standard peptide to the MHC molecule by 50%. immuneepitope.org Lower IC50 values suggest a higher binding affinity. immuneepitope.org

While direct in silico prediction data for the specific SSX2 (19-34) epitope is not extensively published, the general approach involves using tools like NetMHC, NetMHCpan, or the Immune Epitope Database and Analysis Resource (IEDB). immuneepitope.orgdtu.dk Researchers would input the SSX2 protein sequence and select the HLA alleles of interest to generate a list of potential epitopes and their predicted binding affinities. This computational screening is a critical first step before proceeding to in vitro binding assays and in vivo immunogenicity studies.

Table 1: Commonly Used In Silico MHC-I Binding Prediction Algorithms

Algorithm/Tool Prediction Method Output
NetMHC/NetMHCpan Artificial Neural Networks Predicted IC50 binding affinity (nM)
SMM (Stabilized Matrix Method) Position-Specific Scoring Matrices Predicted IC50 binding affinity (nM)
IEDB Analysis Resource Consensus of multiple methods Predicted IC50, percentile rank

| MHCflurry | Artificial Neural Networks | Predicted IC50 binding affinity (nM) |

This table is for illustrative purposes and lists common algorithms used in the field.

Transgenic Animal Models for SSX2 Immunogenicity Studies

Following the identification of promising epitopes through in silico prediction and in vitro validation, the next critical step is to assess their immunogenicity in vivo. Transgenic animal models, particularly mice, are invaluable tools for this purpose. To overcome the species barrier in immune recognition—as mouse MHC molecules differ from human HLA molecules—transgenic mice have been developed to express human HLA genes.

A frequently used model in SSX2 research is the HLA-A2/DR1 transgenic mouse. nih.gov These mice are genetically engineered to express the human HLA-A*0201 and HLA-DR1 alleles while their native murine MHC class I and II genes are knocked out. nih.gov This allows for the direct in vivo evaluation of SSX2-derived epitopes, like SSX2 (19-34), for their ability to elicit human-relevant T-cell responses.

In a typical study, these transgenic mice are immunized with the candidate peptide epitope, often formulated with an adjuvant to enhance the immune response, or with a DNA vaccine encoding the full-length SSX2 protein. nih.gov After a series of immunizations, splenocytes from the mice are harvested and analyzed for epitope-specific immune responses. Common assays include the IFN-γ ELISPOT, which quantifies the number of T cells that secrete interferon-gamma upon re-stimulation with the peptide, and tetramer staining followed by flow cytometry, which directly visualizes and counts epitope-specific CD8+ T cells. aacrjournals.org

Research using HLA-A2 transgenic mice has successfully identified immunogenic epitopes from the SSX2 protein. nih.govnih.gov For instance, studies have demonstrated that vaccination with DNA encoding SSX2 can elicit robust, epitope-specific cytotoxic T lymphocyte (CTL) responses in these mice. nih.gov These CTLs were shown to be capable of lysing human cancer cells expressing both SSX2 and HLA-A2, confirming the processing and presentation of SSX2 epitopes in a physiologically relevant context. nih.govnih.gov While some SSX2 peptides showed high binding affinity in vitro, not all were immunogenic in the transgenic model, highlighting the importance of in vivo validation. nih.gov

Table 2: Representative Findings from SSX2 Immunogenicity Studies in HLA-A2 Transgenic Mice

Immunizing Agent SSX2 Epitope Studied Key Finding Citation
DNA vaccine encoding SSX2 p41-49, p103-111 Both peptides were immunogenic, with p103-111 being immunodominant. nih.gov
Modified SSX2 peptides p41-49, p103-111 Enhanced HLA-A2 binding peptides increased the frequency of peptide-specific T-cell responses. nih.gov

This table summarizes findings from studies on various SSX2 epitopes to illustrate the utility of the transgenic model system.

These transgenic models not only confirm the immunogenicity of specific epitopes but also allow for the preclinical evaluation of different vaccine strategies, the study of mechanisms of immune evasion like the upregulation of PD-1, and the assessment of therapeutic efficacy against tumors engineered to express SSX2. aacrjournals.orgaacrjournals.orgnih.gov

Conceptual Framework for Immunotherapeutic Development Targeting Ssx2 19 34

Rationale for SSX2 (19-34) as a Target in Cancer Immunotherapy

The synovial sarcoma X (SSX) breakpoint 2 protein, and specifically its 19-34 amino acid sequence, has emerged as a compelling target for cancer immunotherapy due to a combination of its tumor-restricted expression and potent immunogenicity.

Specificity and Tumor-Restricted Expression of SSX2

SSX2 is classified as a cancer-testis antigen (CTA). atlasgeneticsoncology.orgwikipedia.org CTAs are a group of proteins that are typically expressed only in male germ cells in the testis, an immune-privileged site, and are aberrantly re-expressed in various types of cancers. atlasgeneticsoncology.orgwikipedia.org This restricted expression pattern makes them ideal targets for immunotherapy, as it minimizes the risk of targeting healthy tissues. atlasgeneticsoncology.org

The expression of SSX2 has been identified in a wide range of malignancies, including melanoma, prostate cancer, breast cancer, colorectal cancer, hepatocellular carcinoma, and synovial sarcoma. nih.govkpfu.ru In normal tissues, with the exception of the testis and a weak expression in the thyroid gland, SSX2 is largely absent. nih.govkpfu.ru This tumor-specific expression profile is a key reason for its consideration as a therapeutic target. atlasgeneticsoncology.orgkpfu.ru The presence of SSX2 has been linked to advanced disease and metastasis in some cancers. atlasgeneticsoncology.org

Table 1: SSX2 Expression in Various Cancers

Cancer Type Approximate Expression Frequency Reference
Melanoma ~50% nih.gov
Hepatocellular Carcinoma ~30% nih.gov
Colorectal Cancer ~25% nih.gov
Prostate Cancer ~25% nih.gov
Breast Cancer ~20% nih.gov
Synovial Sarcoma Present (involved in t(X;18) translocation) kpfu.ru

Immunodominance and Potency of the SSX2 (19-34) Epitope

The immune system can recognize fragments of proteins, known as epitopes, presented on the surface of cells. The SSX2 (19-34) region has been identified as a potent epitope that can stimulate CD4+ T cells, a crucial component of the adaptive immune response. nih.govkpfu.ru This specific epitope was first identified using CD4+ T cells from a melanoma patient expressing SSX2. kpfu.runih.gov

Strategies for Peptide-Based Vaccine Design Incorporating SSX2 (19-34)

Leveraging the immunogenic properties of SSX2 (19-34), researchers are exploring various strategies to design effective peptide-based vaccines.

Peptide Length and Modifications (e.g., Altered Peptide Ligands for Enhanced Immunogenicity)

The length and sequence of a peptide vaccine are critical for its effectiveness. The SSX2 (19-34) epitope is a key component, but its immunogenicity can potentially be enhanced through modifications. nih.gov One such strategy is the use of Altered Peptide Ligands (APLs). APLs are synthetic peptides with amino acid substitutions designed to improve their binding affinity to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells. nih.govscispace.com Enhanced MHC binding can lead to a more robust T-cell activation.

Research has demonstrated that modifying anchor residues of SSX2 epitopes to increase their binding to HLA-A2, a common human MHC molecule, can elicit a higher frequency of specific CD8+ T cells. nih.gov However, studies have also shown that while high-affinity APLs can increase the number of T cells, they may also lead to increased expression of inhibitory receptors like PD-1 on these T cells, potentially dampening the anti-tumor response. aacrjournals.orgaacrjournals.org This highlights the need for a balanced approach in APL design.

Adjuvant Considerations in Peptide Vaccine Formulations

Peptide vaccines on their own are often weakly immunogenic and require the inclusion of adjuvants to stimulate a potent immune response. patsnap.com Adjuvants are substances that can enhance the body's immune reaction to an antigen. Various adjuvants are being considered for SSX2 peptide vaccine formulations. nih.gov

Emulsions: Water-in-oil emulsions like Montanide ISA have been used in peptide vaccine trials to create a depot at the injection site, allowing for a slow release of the antigen and prolonged stimulation of the immune system. patsnap.comacs.org

Toll-like receptor (TLR) agonists: These adjuvants, such as Pam3Cys (a TLR2 agonist) and monophosphoryl lipid A (MPLA, a TLR4 agonist), can activate innate immune cells and promote a strong pro-inflammatory environment conducive to a robust T-cell response. nih.govgoogle.com

Cytokines: Granulocyte-macrophage colony-stimulating factor (GM-CSF) has been used as a vaccine adjuvant to promote the recruitment and maturation of dendritic cells, which are key antigen-presenting cells. nih.gov

The choice of adjuvant is critical in shaping the type and magnitude of the immune response generated by an SSX2 (19-34) based vaccine.

DNA Vaccine Approaches Encoding SSX2 Epitopes

An alternative to peptide-based vaccines is the use of DNA vaccines. nih.gov These vaccines consist of a plasmid containing the genetic sequence for the target antigen, in this case, SSX2. nih.govnih.gov When administered, the host's cells take up the plasmid and produce the SSX2 protein, which is then presented to the immune system.

DNA vaccines offer several advantages, including ease of design and modification. nih.gov Research has shown that a DNA vaccine encoding SSX2 can elicit robust, epitope-specific CD8+ T-cell responses in preclinical models. nih.govnih.gov Furthermore, the APL strategy can also be applied to DNA vaccines, where the DNA sequence is modified to encode for the altered peptide. nih.govnih.gov Studies have demonstrated that a DNA vaccine encoding SSX2 with APLs designed for enhanced MHC binding can lead to a greater frequency of antigen-specific T cells. nih.gov However, similar to peptide vaccines, this approach can also lead to the upregulation of inhibitory molecules like PD-1, suggesting that combination therapies with checkpoint inhibitors might be necessary to achieve optimal anti-tumor efficacy. aacrjournals.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Protein SSX2 (19-34)
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
Monophosphoryl lipid A (MPLA)
Montanide ISA
Pam3Cys

Theoretical Applications in Adoptive T-cell Therapy (ACT)

Adoptive T-cell therapy (ACT) represents a promising frontier in cancer immunotherapy, involving the ex vivo expansion and re-infusion of T lymphocytes with anti-tumor activity. nih.gov The cancer-testis antigen SSX2, and specifically its derived epitopes, are considered valuable targets for such strategies due to their tumor-specific expression. wikipedia.orgaacrjournals.org The protein's ability to elicit spontaneous cellular immune responses in cancer patients underscores its potential as a target for ACT. wikipedia.org Research has focused on identifying immunogenic epitopes within the SSX2 protein that can be recognized by T cells. One such epitope, spanning amino acids 19-34, has been identified as a target for CD4+ T cells, which play a crucial role in orchestrating anti-tumor immune responses. researchgate.net The generation of human tumor-reactive T lymphocytes for adoptive cell transfer is a key goal in developing therapies against antigens like SSX2. researchgate.net

TCR Gene Engineering for SSX2 (19-34) Specificity

A central strategy in ACT is the genetic modification of a patient's T cells to express a T-cell receptor (TCR) with high affinity and specificity for a tumor antigen. nih.govmdpi.com This approach, known as TCR-engineered T cell therapy, allows for the creation of a large population of tumor-specific T cells for therapeutic use. frontiersin.orgthno.org While much of the research into TCRs targeting SSX2 has focused on the HLA-A*0201-restricted epitope SSX2 (41-49) for CD8+ T cells, the identification of the SSX2 (19-34) epitope recognized by CD4+ T cells opens a distinct and complementary avenue for TCR gene engineering. nih.govresearchgate.netnih.gov

The SSX2 (19-34) epitope was identified through assays using CD4+ T cells from a melanoma patient with an SSX2-expressing tumor. researchgate.net This finding confirms the natural immunogenicity of this specific protein fragment and its processing and presentation to the immune system, making it a viable candidate for TCR-based therapies. researchgate.net Engineering T cells to express a TCR specific for the SSX2 (19-34) peptide presented by HLA class II molecules would theoretically enable these cells to recognize and target tumor cells that express SSX2. The function of such engineered T cells would be to provide T-cell help, which is critical for robust and durable anti-tumor immunity, including the optimal function of cytotoxic CD8+ T cells.

The development of such a therapy involves isolating the specific TCR chains from SSX2 (19-34)-reactive CD4+ T cells, cloning the TCR genes into a viral or non-viral vector, and transducing the patient's own T cells. thno.orgbiorxiv.org These genetically modified T cells, now equipped with specificity for SSX2 (19-34), would be expanded in vitro before being infused back into the patient. A critical aspect of this approach is ensuring the engineered TCR has high affinity for the target peptide-MHC complex without exhibiting significant cross-reactivity to other self-peptides to ensure a targeted response. nih.gov

Table 1: Research Findings on T-Cell Receptors (TCRs) Targeting SSX2 Antigens

Target Antigen/EpitopeT-Cell TypeKey Research FindingCitation
SSX2 (19-34)CD4+An immunodominant epitope recognized by CD4+ T cells from a melanoma patient, confirming its natural immunogenicity. researchgate.net
SSX2 (general)T-CellsTCRs for SSX2 have been engineered and are restricted to HLA-A02.01. nih.gov
SSX2 (general)T-CellsEngineered SSX2 TCR T cells demonstrated reactivity against SSX2-positive tumor cells and induced antigen-specific cell lysis. nih.gov
SSX2 (41-49)T-CellsA TCR targeting this HLA-A0201 restricted epitope was developed for adoptive immunotherapy. nih.gov
SSX2 (41-49)T-CellsTCR-like chimeric antigen receptors (CARs) have been developed to target this epitope, showing strong specificity and activity against leukemia cells. nih.gov

Potential for Combination Immunotherapies

To enhance the efficacy of SSX2-targeted ACT, researchers are exploring combination immunotherapy strategies. The tumor microenvironment often presents significant barriers to T-cell function, including the expression of inhibitory molecules. Combining ACT with agents that can modulate this environment or boost the immune response in other ways is a key area of investigation.

One promising approach is the combination of SSX2-targeted therapies with checkpoint inhibitors. For instance, a vaccine targeting the cancer-testis antigen SSX2 was found to increase the expression of PD-L1 on tumor cells. annualreviews.org This suggests that combining an SSX2-targeted therapy, such as ACT with T cells specific for SSX2 (19-34), with a PD-1/PD-L1 checkpoint inhibitor could be synergistic. The checkpoint inhibitor would block the immunosuppressive signals, potentially unleashing the full cytotoxic potential of the adoptively transferred T cells. annualreviews.org

Another potential combination involves the use of epigenetic modifying agents. Studies have shown that treatment with DNA demethylating agents like 5-aza-2′-deoxycytidine can induce or upregulate the expression of SSX antigens, including SSX2, in cancer cell lines. aacrjournals.orgaacrjournals.org By increasing the expression of the target antigen on tumor cells, these agents could make the cancer more visible to the engineered T cells, thereby enhancing the efficacy of the adoptive T-cell therapy. aacrjournals.org Assessing the feasibility of combining these treatments to optimize tumor immunotherapy is a focus of future work. aacrjournals.org

Table 2: Investigated Combination Strategies with SSX2-Targeted Immunotherapy

Combination Agent ClassSpecific Agent ExampleRationale for CombinationPotential OutcomeCitation
Immune Checkpoint InhibitorPD-1 AntibodySSX2 vaccination can increase PD-L1 expression on tumor cells, a key inhibitory ligand.Blocking the PD-1/PD-L1 pathway may enhance the activity of SSX2-specific T cells. annualreviews.org
Epigenetic Modifying Agent5-aza-2′-deoxycytidineInduces or upregulates the expression of SSX2 in cancer cells.Increased target antigen expression on tumors could improve recognition and killing by engineered T cells. aacrjournals.orgaacrjournals.org

Future Research Directions and Challenges

Deepening Understanding of SSX2 (19-34) Presentation in Diverse Malignancies

The Synovial Sarcoma X (SSX) protein family, including SSX2, are cancer-testis antigens, meaning their expression is primarily restricted to tumor tissues and immune-privileged germ cells in the testis. nih.govresearchgate.net This tumor-specific expression makes them attractive targets for immunotherapy. nih.gov The SSX2 protein has been found to be expressed in a variety of malignancies, including melanoma, breast cancer, hepatocellular carcinoma, colon cancer, and prostate cancer. nih.gov

A crucial area of future research is to conduct comprehensive analyses of SSX2 protein expression and the specific presentation of the SSX2 (19-34) epitope across a wider range of cancers. This involves not only detecting the presence of the SSX2 protein but also confirming that the (19-34) peptide is being processed and presented by MHC class II molecules, specifically HLA-DPB1*0101, on the surface of tumor cells. nih.gov Such studies are critical for identifying patient populations who would be most likely to benefit from an SSX2 (19-34)-targeted therapy.

Table 1: Reported Expression of SSX2 in Various Malignancies

Malignancy Reported Expression Frequency Citation
Melanoma ~50% nih.gov
Hepatocellular Carcinoma ~30% nih.gov
Colon Cancer ~25% nih.gov
Prostate Cancer ~25% nih.gov

Investigation of SSX2 (19-34)-Specific T-cell Clonal Repertoires and Dynamics

A fundamental aspect of a successful anti-tumor immune response is the presence and activity of T-cells that can recognize and eliminate cancer cells. Understanding the T-cell clonal repertoire specific for SSX2 (19-34) is a critical next step. Future research should focus on isolating and characterizing T-cell clones that specifically recognize the SSX2 (19-34) epitope from cancer patients.

High-throughput T-cell receptor (TCR) sequencing can be employed to analyze the diversity and dynamics of these T-cell populations before, during, and after immunotherapy. frontiersin.orgnih.gov This will provide insights into how the T-cell repertoire evolves in response to the tumor and to therapeutic interventions. Tracking the expansion and contraction of specific SSX2 (19-34)-reactive T-cell clones will be crucial for understanding the mechanisms of response and resistance to therapy. nih.govosti.gov

Characterization of Immunological Memory to SSX2 (19-34)

A key goal of any cancer vaccine is to induce a durable immunological memory, enabling the immune system to control tumor recurrence long after the initial treatment. nih.gov Therefore, a significant research focus should be on characterizing the memory T-cell response to SSX2 (19-34). This involves identifying and phenotyping memory T-cell subsets (central memory, effector memory, and resident memory T-cells) that are specific for this epitope. nih.govcendeisss.sa.cr

Longitudinal studies in patients who have been vaccinated with or have mounted a natural immune response to SSX2 (19-34) will be essential to assess the longevity of the memory response. drexel.edu Understanding the factors that contribute to the establishment and maintenance of a robust memory T-cell pool will be critical for designing vaccination strategies that provide long-term protection against cancer relapse. uthscsa.edu

Elucidating the Immunoregulatory Mechanisms Affecting SSX2 (19-34) Responses (e.g., Immune Checkpoints)

The tumor microenvironment is known to be immunosuppressive, and various immunoregulatory mechanisms can dampen the effectiveness of anti-tumor T-cell responses. A critical area of investigation is to understand how these mechanisms, particularly immune checkpoint pathways like PD-1/PD-L1 and CTLA-4, affect the activity of SSX2 (19-34)-specific T-cells.

Future studies should investigate the expression of immune checkpoint molecules on SSX2 (19-34)-specific T-cells and their ligands on tumor cells and other cells within the tumor microenvironment. This knowledge will be vital for developing combination therapies that pair SSX2 (19-34)-targeted vaccines with immune checkpoint inhibitors to overcome immunosuppression and enhance the anti-tumor immune response.

Advanced Epitope Design for Broader HLA Coverage

The SSX2 (19-34) epitope is presented by the HLA-DPB1*0101 allele. nih.gov While this is a significant finding, this specific HLA allele is not present in the entire population. To broaden the applicability of an SSX2-based immunotherapy, it is essential to identify and validate additional SSX2 epitopes that are presented by other common HLA class I and class II alleles.

Advanced in silico prediction algorithms can be used to screen the entire SSX2 protein sequence for potential epitopes that bind to a wide range of HLA molecules. nih.govfrontiersin.org These predicted epitopes would then need to be experimentally validated for their ability to be naturally processed and presented by tumor cells and to elicit T-cell responses. The ultimate goal is to develop a multi-epitope vaccine that can be used to treat a larger and more diverse patient population. nih.govplos.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting SSX2 (19-34) in human tissues?

  • Methodological Answer : Detection of SSX2 (19-34) can be achieved using antibodies validated for Western blot (WB) and immunohistochemistry (IHC). For WB, rabbit polyclonal antibodies (e.g., ab172209) targeting the full-length SSX2 protein (including residues 1 to C-terminus) are reliable, though the exact epitope sequence may require verification with the supplier . Mouse monoclonal antibodies (e.g., ab236415) offer higher specificity for IHC-P and ICC/IF applications, with cross-reactivity confirmed in humans and African green monkeys . Optimize protocols using recombinant SSX2 expressed in HEK-293T cells as a positive control .

Q. What structural domains of SSX2 are critical for its chromatin interactions?

  • Methodological Answer : SSX2 contains two key domains:

  • SSX-RD (Repression Domain) : A zinc finger-like domain (C2H2-ZNF homologous region) essential for DNA binding. Lysine-169 within this domain mediates chromatin association, as shown by mutational analysis and fluorescence recovery after photobleaching (FRAP) .
  • KRAB-like Domain : Despite low homology to canonical KRAB domains, it facilitates chromatin remodeling. Deletion mutants (e.g., SSX2-ΔA62–188) retain PcG body association but fail to destabilize pericentromeric heterochromatin (1q12 PCH), indicating its role in structural modulation .

Advanced Research Questions

Q. How does SSX2 antagonize polycomb group (PcG) body formation, and what methodologies elucidate this mechanism?

  • Methodological Answer : SSX2 disrupts PcG body stability by reducing H3K27me3 levels, a histone mark regulated by BMI1/EZH2. Key approaches include:

  • ChIP Analysis : Use chromatin immunoprecipitation (ChIP) with anti-BMI1 or anti-H3K27me3 antibodies in SSX2-inducible cell lines (e.g., A375-TET-SSX2). Focus on promoters of PcG target genes (e.g., ATF3, SERPINB2) to map occupancy changes .
  • FRAP Assays : Quantify SSX2 mobility in PcG bodies to assess dynamic interactions. SSX2 expression correlates with delayed PcG body depletion (24–48 hours post-induction), suggesting indirect destabilization .

Q. How can researchers resolve contradictions in SSX2 expression levels across different cancer types?

  • Methodological Answer : Discrepancies (e.g., SSX2 upregulation in prostate benign tissue vs. low expression in hepatocellular carcinoma (HCC)) require:

  • Cohort Stratification : Analyze tumor stage-specific expression using paired tumor/normal samples. For HCC, RT-PCR on 40 paired tissues showed 27.5% SSX2 mRNA in tumors vs. 0% in adjacent tissue .
  • Single-Cell RNA Sequencing : Resolve heterogeneity within tumors, as SSX2 may be expressed in subpopulations (e.g., cancer stem cells).
  • Standardized Antibody Validation : Ensure antibodies target the same epitope (e.g., residues 19–34) to avoid cross-reactivity with SSX family paralogs .

Q. What experimental designs address the indirect mechanism of SSX2-mediated PcG repression?

  • Methodological Answer : SSX2 does not directly disrupt PcG complex stability but likely modulates chromatin accessibility. Strategies include:

  • Hi-C Chromatin Conformation Analysis : Compare 3D chromatin architecture in SSX2-expressing vs. knockout cells to identify rearranged regions (e.g., 1q12 PCH).
  • Proximity Ligation Assays (PLA) : Screen for SSX2 interaction partners (e.g., ZBED1, KDM2B) that mediate chromatin remodeling .
  • CRISPR-Cas9 Screens : Knock out candidate co-factors in SSX2-high cell lines to pinpoint functional dependencies.

Q. How does the SSX2 KRAB domain contribute to transcriptional regulation despite lacking KAP1 binding?

  • Methodological Answer : The SSX2 KRAB domain recruits non-canonical partners to remodel chromatin. Experimental approaches:

  • Co-Immunoprecipitation (Co-IP) : Use tagged SSX2 constructs in HEK-293T cells to identify interactomes via mass spectrometry. Prioritize candidates like KDM2B, a histone demethylase linked to PCH regulation .
  • Luciferase Reporter Assays : Test KRAB domain mutants in transcriptional repression assays using PcG-target gene promoters (e.g., HOX clusters).

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing SSX2's prognostic value in cancer?

  • Methodological Answer :

  • ROC Curve Analysis : Evaluate SSX2's diagnostic accuracy (e.g., AUC >0.7 in prostate cancer ).
  • Multivariate Cox Regression : Adjust for confounders (tumor stage, subtype) when correlating SSX2 expression with survival. Note that SYT-SSX2 fusions in synovial sarcoma show better prognosis than SYT-SSX1 (5-year survival: 89% vs. 42%) .

Q. How should researchers handle variability in SSX2 antibody performance across studies?

  • Methodological Answer :

  • Epitope Mapping : Confirm antibody specificity using SSX2 truncation mutants (e.g., residues 19–34) in peptide-blocking assays .
  • Cross-Validation : Compare results from WB, IHC, and mRNA sequencing (e.g., discordant protein/mRNA levels in HCC ).

Experimental Design Pitfalls

Q. What controls are essential when studying SSX2's role in mitotic chromatin destabilization?

  • Methodological Answer :

  • Cell Cycle Synchronization : Use nocodazole or RO-3306 to arrest cells in mitosis before assessing 1q12 PCH integrity .
  • SSX2-Inducible Systems : Include doxycycline-free controls to rule off-target effects (e.g., A375-TET-SSX2 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.